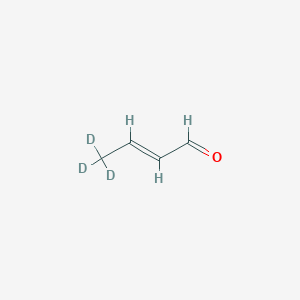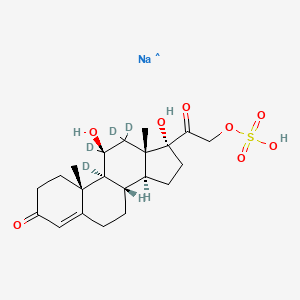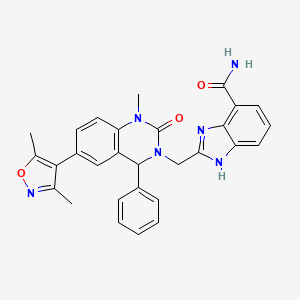
Parp1/brd4-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp1/brd4-IN-1 is a dual inhibitor targeting both Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4). These proteins play crucial roles in DNA damage repair and transcription regulation, respectively. The compound has shown significant potential in cancer therapy, particularly in treating breast cancer by inducing DNA damage and inhibiting cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parp1/brd4-IN-1 involves a multi-step process. One of the key steps includes the formation of a phthalazinone moiety, which mimics the PARP1 substrate. The synthetic route typically involves:
Formation of the phthalazinone core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl group: This step involves a nucleophilic substitution reaction to attach the benzyl group to the phthalazinone core.
Final modifications: Additional functional groups are introduced to enhance the inhibitory activity against PARP1 and BRD4.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Parp1/brd4-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against PARP1 and BRD4 .
Applications De Recherche Scientifique
Parp1/brd4-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of PARP1 and BRD4, providing insights into the design of more potent inhibitors.
Biology: The compound is employed in cellular studies to investigate the roles of PARP1 and BRD4 in DNA damage repair and transcription regulation.
Medicine: this compound has shown promise in preclinical studies for the treatment of various cancers, particularly breast cancer. .
Mécanisme D'action
Parp1/brd4-IN-1 exerts its effects by simultaneously inhibiting PARP1 and BRD4. The inhibition of PARP1 leads to the accumulation of DNA single-strand breaks, which can progress to double-strand breaks, ultimately inducing cell death. BRD4 inhibition disrupts the transcription of genes involved in DNA repair and cell proliferation. The combined inhibition of these two targets results in enhanced DNA damage and reduced cancer cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A PARP1 inhibitor used in the treatment of ovarian and breast cancers.
Talazoparib: Another PARP1 inhibitor with high potency against BRCA-mutated cancers
Uniqueness
Parp1/brd4-IN-1 is unique due to its dual inhibitory activity against both PARP1 and BRD4. This dual targeting approach enhances its efficacy in inducing DNA damage and inhibiting cancer cell proliferation compared to single-target inhibitors like Olaparib and JQ1 .
Propriétés
Formule moléculaire |
C29H26N6O3 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
2-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C29H26N6O3/c1-16-25(17(2)38-33-16)19-12-13-23-21(14-19)27(18-8-5-4-6-9-18)35(29(37)34(23)3)15-24-31-22-11-7-10-20(28(30)36)26(22)32-24/h4-14,27H,15H2,1-3H3,(H2,30,36)(H,31,32) |
Clé InChI |
JHEWPSFLMCUPRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NC6=C(C=CC=C6N5)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


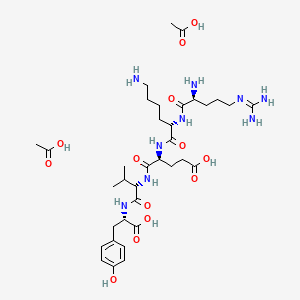

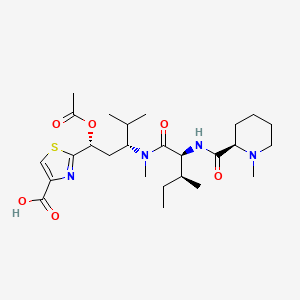

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
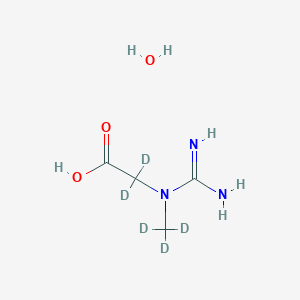
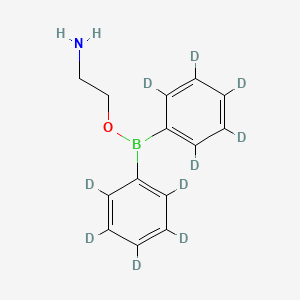
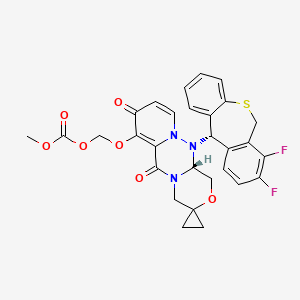
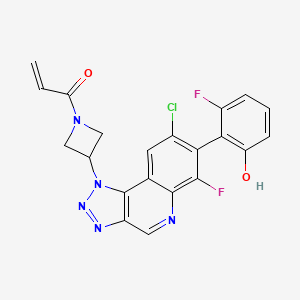
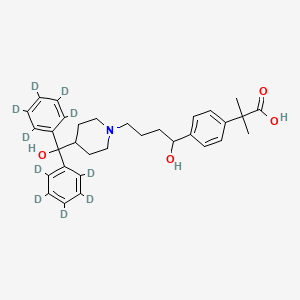
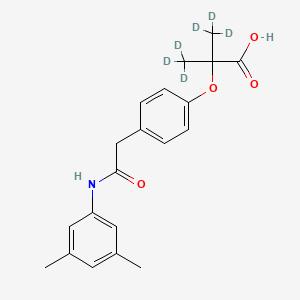
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
